N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide
Description
N-[2-({2-[(2-Methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide is a heterocyclic compound featuring a fused thiadiazoloquinazoline core modified with a 2-methoxyphenylamino group and an acetamide side chain.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12(28)22-9-10-23-18(29)13-7-8-14-16(11-13)25-21-27(19(14)30)26-20(32-21)24-15-5-3-4-6-17(15)31-2/h3-8,11H,9-10H2,1-2H3,(H,22,28)(H,23,29)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHIAJZMEVZRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its cytotoxic properties against cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors, potentially inhibiting their activity and leading to cytotoxic effects .
Comparison with Similar Compounds
Thiadiazole- and Quinazoline-Containing Derivatives
- Compound 9f (C₂₈H₂₃N₇O₃S): Features a benzimidazole-thiazole-triazole scaffold with a 3-methoxyphenylthiazole subunit. The methoxy group (δ 55.11 ppm in ¹³C NMR) and acetamide linkage mirror the target compound’s functionalization. However, the absence of a quinazoline-thiadiazole fusion distinguishes its activity profile, which is uncharacterized in the evidence .
- N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1): Contains a trichloroethyl-thiadiazole-acetamide structure. X-ray diffraction confirmed planar thiadiazole and acetamide moieties, with intermolecular hydrogen bonding influencing crystallinity. The phenyl group at the thiadiazole 5-position contrasts with the target compound’s 2-methoxyphenyl substitution .
Acetamide-Linked Heterocycles
- 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides: These hypoglycemic agents share a methoxyphenoxy-acetamide backbone. The thiazolidinedione ring enhances electron-withdrawing properties, differing from the target’s thiadiazoloquinazoline core. Substitutions at the acetamide nitrogen (e.g., aryl, alkyl) correlate with α-glucosidase inhibitory activity (IC₅₀: 0.82–1.24 μM) .
- 5-(4-Hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione derivatives : Structural similarity lies in the methoxyphenyl group, but the absence of a fused thiadiazole-quinazoline system limits direct comparison. These compounds exhibit moderate antioxidant activity (EC₅₀: 12–18 μg/mL) .
Key SAR Observations :
Methoxy Substitution : Enhances solubility and receptor affinity in polar environments (e.g., enzyme active sites) .
Thiadiazole vs. Thiazole : Thiadiazole’s higher aromaticity may improve thermal stability but reduce metabolic resistance compared to thiazole .
Acetamide Linker : Flexibility and hydrogen-bonding capacity critical for bioactivity; rigidifying the linker (e.g., via triazole rings) can alter potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
